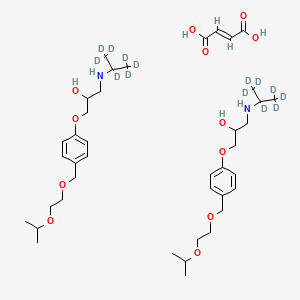
4-Bromo-2-fluoro-3-(methylthio)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6BrFOS. It is a derivative of benzaldehyde, featuring bromine, fluorine, and a methylthio group as substituents. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-(methylthio)benzaldehyde typically involves the introduction of bromine, fluorine, and a methylthio group onto a benzaldehyde core. One common method is through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reduction and cross-coupling techniques, optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-fluoro-3-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Bromo-2-fluoro-3-(methylthio)benzoic acid.
Reduction: Formation of 4-Bromo-2-fluoro-3-(methylthio)benzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-3-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-fluoro-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorobenzaldehyde: Similar structure but lacks the methylthio group.
4-Bromo-3-fluoro-2-(methylthio)benzaldehyde: Similar structure with different positions of substituents
Uniqueness
4-Bromo-2-fluoro-3-(methylthio)benzaldehyde is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H6BrFOS |
|---|---|
Peso molecular |
249.10 g/mol |
Nombre IUPAC |
4-bromo-2-fluoro-3-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6BrFOS/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 |
Clave InChI |
HSQYJIHOMDPBBK-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1F)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B14028884.png)






![2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B14028920.png)



![[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine](/img/structure/B14028948.png)

